2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide
Description
2-((2-Benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide is a synthetic heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core modified with a thioether linkage and a 3-methoxybenzylpropanamide side chain.
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-18(26(33)29-17-20-11-8-12-21(15-20)35-2)36-28-31-23-14-7-6-13-22(23)25-30-24(27(34)32(25)28)16-19-9-4-3-5-10-19/h3-15,18,24H,16-17H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPTVJSZBUQUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the imidazoquinazoline core, followed by functional group modifications to introduce the benzyl, thio, and methoxybenzyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thio group to a sulfoxide or sulfone.
Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to an alcohol.
Substitution: The benzyl and methoxybenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a dual PI3K/HDAC inhibitor in cancer therapy.
Mechanism of Action
The compound exerts its effects primarily through dual inhibition of PI3K and HDAC. PI3K is involved in cell growth and survival pathways, while HDAC regulates gene expression through epigenetic modifications. By inhibiting both enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis. The molecular targets include the catalytic subunits of PI3K and the active sites of HDAC enzymes .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 3-methoxybenzyl group in the target compound introduces polarity via the methoxy (-OCH₃) group, likely enhancing aqueous solubility compared to the 4-methylphenyl group in . However, it may reduce lipophilicity relative to the 2-phenylethyl group in , which lacks polar substituents .
Thioether Linkage: The thioether (-S-) bridge in all three compounds contributes to metabolic stability compared to oxygen analogs. However, the benzylamino-2-oxoethyl side chain in introduces additional hydrogen-bonding capacity, which may enhance target affinity .
Inferred Pharmacological and Physicochemical Properties
Biological Activity
The compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide is a member of the quinazolinone derivatives, recognized for their significant biological activities, particularly as kinase inhibitors. This article aims to detail the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular structure and properties of the compound are crucial for understanding its biological activity. The following table summarizes the key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C27H26N4O2S |
| Molecular Weight | 486.6 g/mol |
| CAS Number | 1173740-54-9 |
| LogP | 3.957 |
| Polar Surface Area | 59.623 Ų |
The primary mechanism of action for this compound involves its role as a kinase inhibitor . Kinases are essential enzymes that regulate various cellular processes, including signal transduction and cell proliferation. Inhibition of specific kinases can lead to therapeutic effects in conditions such as cancer and other proliferative diseases.
Key Findings on Biological Activity
- Kinase Inhibition : Preliminary studies indicate that this compound exhibits potent inhibitory effects on several target kinases. This activity is critical for its potential use in cancer therapy.
- Antidiabetic Properties : Research has shown that related compounds within the same class have demonstrated significant α-glucosidase inhibitory activity, suggesting potential antidiabetic properties. For instance, derivatives with structural similarities exhibited IC50 values ranging from 49.40 to 83.20 μM compared to standard acarbose (IC50 = 143.54 μM) .
- Dual Inhibition Potential : Studies on similar imidazoquinazoline derivatives have indicated their ability to act as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and histone deacetylases (HDAC), which are crucial in cancer treatment strategies. This dual-action mechanism enhances their therapeutic efficacy against cancer cells .
Case Studies and Research Findings
Several case studies highlight the biological activity and therapeutic potential of related compounds:
-
Study on Anticancer Activity :
- A study evaluating the antiproliferative effects of quinazoline derivatives showed that certain compounds exhibited significant activity against K562 and Hut78 cell lines, indicating their potential as anticancer agents .
- The study utilized cellular assays to confirm the efficacy of these compounds in inhibiting cancer cell growth.
-
α-Glucosidase Inhibition :
- In vitro assays demonstrated that modifications to the quinazoline structure could enhance α-glucosidase inhibition, providing insights into the structure-activity relationship (SAR) of these compounds .
- Molecular docking studies supported these findings by predicting favorable interactions between the compounds and the enzyme's active site.
Q & A
Q. What synthetic routes are commonly used to prepare this compound, and what intermediates are critical?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the imidazoquinazoline core via condensation of 2-aminobenzamide derivatives with arylaldehydes in DMF or ethanol, catalyzed by sodium disulfite .
- Step 2: Introduction of the thiol group through nucleophilic substitution or thiol-ene "click" chemistry for regioselectivity .
- Step 3: Acylation of the amine moiety using 3-methoxybenzylamine and a reactive acyl chloride derivative under inert conditions . Key intermediates include the quinazoline-thiol derivative and the activated ester for amide bond formation.
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation: NMR (¹H, ¹³C) for backbone analysis, MS for molecular weight verification, and X-ray crystallography for absolute configuration (if crystalline) .
- Purity Assessment: HPLC with UV/Vis detection (>95% purity threshold) and TLC for reaction monitoring .
- Functional Group Analysis: IR spectroscopy to confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .
Q. What are the primary biological targets or pathways associated with this compound?
Quinazoline derivatives like this compound often target kinase signaling pathways (e.g., EGFR, VEGFR) via ATP-binding site inhibition, validated by enzymatic assays and molecular docking . Preliminary studies suggest antiproliferative activity in cancer cell lines (IC₅₀ values in µM range) with selectivity over non-malignant cells .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent Optimization: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity while maintaining reactivity .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency in imidazoquinazoline formation .
- Flow Chemistry: Implement continuous-flow systems for exothermic steps (e.g., acylation) to improve heat transfer and reduce side reactions .
Q. How should researchers resolve contradictions in kinase inhibition data across studies?
- Assay Replication: Validate results using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to rule out assay-specific artifacts .
- Structural Analysis: Compare X-ray co-crystal structures of the compound bound to kinases to identify binding mode variations .
- Cellular Context: Assess kinase expression levels in cell models; discrepancies may arise from off-target effects or compensatory pathways .
Q. What computational strategies predict binding affinity and guide structural modifications?
- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100+ ns to evaluate stability of key hydrogen bonds (e.g., quinazoline N1 with kinase hinge region) .
- SAR Studies: Use QSAR models to correlate substituent effects (e.g., benzyl vs. methoxy groups) with activity. Example
| Substituent (R) | IC₅₀ (µM) | LogP |
|---|---|---|
| 3-Methoxybenzyl | 0.45 | 3.2 |
| 4-Fluorobenzyl | 1.2 | 3.8 |
| Data adapted from kinase inhibition studies |
Q. How do structural modifications alter metabolic stability and toxicity profiles?
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetate esters) on the methoxybenzyl moiety to enhance solubility and reduce hepatic clearance .
- CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks. Replace thioether with sulfone if metabolism is too rapid .
- In Vivo PK/PD: Compare AUC and Cₘₐₓ in rodent models after modifying the imidazoquinazoline core .
Methodological Notes
- Contradiction Management: When replication fails, cross-validate using isotopic labeling (e.g., ³H-thymidine uptake in cytotoxicity assays) to confirm target engagement .
- Advanced Characterization: Use LC-MS/MS for metabolite identification in stability studies, focusing on oxidative degradation of the thioether group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
